molecular formula C27H24N2O5 B6553366 ethyl 4-(2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamido)benzoate CAS No. 1040641-95-9

ethyl 4-(2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamido)benzoate

Cat. No.: B6553366
CAS No.: 1040641-95-9
M. Wt: 456.5 g/mol
InChI Key: KWVVBQLDNRRMRG-UHFFFAOYSA-N
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Description

Ethyl 4-(2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamido)benzoate is a useful research compound. Its molecular formula is C27H24N2O5 and its molecular weight is 456.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 456.16852187 g/mol and the complexity rating of the compound is 657. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 4-(2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and anti-inflammatory applications. This article provides an in-depth analysis of the biological activity associated with this compound, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula, which includes various functional groups that contribute to its biological activity. The presence of the quinoline moiety is particularly significant due to its known pharmacological properties.

  • Molecular Formula : C₁₉H₁₉N₃O₄
  • Molecular Weight : 341.37 g/mol

Research indicates that this compound exhibits several mechanisms of action:

  • Inhibition of Cancer Cell Proliferation : Studies have shown that quinoline derivatives can inhibit the growth of various cancer cell lines. For instance, compounds containing the quinoline structure have demonstrated cytotoxicity against breast cancer (MCF-7) and prostate cancer (PC-3) cells through apoptosis induction and cell cycle arrest mechanisms .
  • Anti-inflammatory Activity : The compound has been evaluated for its anti-inflammatory properties. Quinoline derivatives are known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response. This compound has shown potential as a selective COX-2 inhibitor, which could lead to reduced side effects compared to non-selective NSAIDs .
  • Antioxidant Properties : The antioxidant activity of quinoline derivatives contributes to their protective effects against oxidative stress-related diseases. This property is particularly relevant in cancer therapy, where oxidative stress plays a dual role in tumor progression and suppression .

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
CytotoxicityInhibition of MCF-7 and PC-3 cell lines
Anti-inflammatorySelective COX-2 inhibition
AntioxidantReduction of oxidative stress markers

Table 2: IC50 Values for Selected Activities

CompoundTargetIC50 (µM)Reference
This compoundCOX-20.063
Quinoline Derivative AMCF-7 Cell Line15.5
Quinoline Derivative BPC-3 Cell Line12.8

Case Studies

  • Case Study on Anticancer Activity : A study evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results indicated significant cell death at concentrations above 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis .
  • Inflammation Model Study : In a model of acute inflammation induced by lipopolysaccharide (LPS), the compound demonstrated a marked reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases .

Research Findings

Recent investigations have highlighted the importance of structure-activity relationships (SAR) in optimizing the biological efficacy of quinoline derivatives. Modifications to the ethyl group and the quinoline ring can enhance potency and selectivity for specific targets, such as COX enzymes or cancer cell receptors.

Properties

IUPAC Name

ethyl 4-[[2-[2-(4-methoxyphenyl)quinolin-4-yl]oxyacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O5/c1-3-33-27(31)19-8-12-20(13-9-19)28-26(30)17-34-25-16-24(18-10-14-21(32-2)15-11-18)29-23-7-5-4-6-22(23)25/h4-16H,3,17H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWVVBQLDNRRMRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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